5-(tert-Butyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-tert-butylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-8(2,3)6-4-10-7(9)11-5-6/h4-5H,1-3H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDUQDKYHUGGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629274 | |
| Record name | 5-tert-Butylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94615-68-6 | |
| Record name | 5-tert-Butylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Tert Butyl Pyrimidin 2 Amine and Analogues
Advanced Strategies for Pyrimidine (B1678525) Ring Construction
Modern synthetic chemistry offers a toolbox of advanced methods for assembling the pyrimidine ring with high efficiency and control over substitution patterns. These strategies are essential for creating libraries of pyrimidine derivatives for various applications. General methodologies include the condensation of components to form the heterocycle and, less commonly, the substitution of groups on a pre-existing pyrimidine ring. chemicalbook.com
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. frontiersin.org These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity. For the synthesis of 2-aminopyrimidines, MCRs provide a convergent and flexible approach.
One such strategy involves a pseudo-five-component reaction for synthesizing 2,4,6-triaryl pyrimidines, where methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297) are cyclized under acid catalysis. google.com Another versatile MCR involves the reaction of guanidines, aldehydes, and cyanoketones, which can be promoted by a reusable chitosan (B1678972) catalyst under solvent-free conditions to yield 2-aminopyrimidine-5-carbonitrile (B129654) derivatives. researchgate.net While not directly yielding a 5-alkyl product, these methods highlight the potential of MCRs to construct densely functionalized pyrimidines. For instance, five-component reactions involving aromatic amines, aldehydes, tert-butyl isocyanide, and Meldrum's acid have been developed to produce complex amides, showcasing the broad scope of MCRs. frontiersin.org
Table 1: Examples of Multi-component Reactions for Pyrimidine Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Pseudo-Five-Component | Methyl aryl ketone, Aromatic aldehyde (2 eq.), Ammonium acetate (2 eq.) | Triflic acid | 2,4,6-Triaryl pyrimidines | google.com |
| Three-Component | Guanidines, Aldehydes, Cyanoketones | Chitosan, 85 °C, solvent-free | 2-Aminopyrimidine-5-carbonitriles | researchgate.net |
| Five-Component | Aromatic amines (2 eq.), Aromatic aldehydes, t-butyl isocyanide, Meldrum's acid | (Asp-Gua)IL@PEG-SiO2 nanocatalyst | Tricarboxamide derivatives | frontiersin.org |
| Six-Center Five-Component | Aryl aldehydes, Monochloroacetic acid (2 eq.), Ammonium thiocyanate (B1210189) (2 eq.) | Ultrasound, TFE/water | bis(4-hydroxythiazole-2(3H)-one) derivatives | frontiersin.org |
The most fundamental and widely used method for constructing the pyrimidine ring is the Principal Synthesis, which involves the cyclocondensation of a compound containing an N-C-N fragment (like guanidine) with a C-C-C fragment (like a 1,3-dicarbonyl compound or its equivalent). sci-hub.se To synthesize 5-(tert-butyl)pyrimidin-2-amine, this strategy requires a 1,3-dicarbonyl precursor bearing a tert-butyl group at the C2 position.
A general and scalable approach for similar 5-alkyl-4,6-diarylpyrimidin-2-amines involves the cyclization of a 2-alkyl-1,3-diketone with guanidine (B92328). google.com For the target compound, the key intermediate would be 2-(tert-butyl)malondialdehyde or an equivalent synthon like pivaloylacetaldehyde . The reaction of such a 1,3-dicarbonyl compound with guanidine, typically in the presence of a base like sodium methoxide (B1231860), would lead to the formation of the pyrimidine ring through a sequence of condensation and dehydration steps. google.comnih.gov
Proposed Synthesis via Cyclocondensation:
Preparation of the 1,3-dicarbonyl precursor: A suitable C-C-C fragment with a tert-butyl group is required.
Cyclocondensation: The precursor is reacted with guanidine hydrochloride or guanidine carbonate in the presence of a base.
Aromatization: The initially formed dihydropyrimidine (B8664642) intermediate dehydrates to yield the aromatic this compound.
A related method involves the reaction of β-ketoesters or β-aldehydoesters with guanidine hydrochloride, which can be performed using microwave assistance in the absence of a solvent, to directly yield 5- and 6-substituted 2-aminopyrimidines. researchgate.net Annulation techniques, where a new ring is fused to an existing one, are also employed, for instance, in the synthesis of pyrido[2,3-d]pyrimidines from 2-aminonicotinates. researchgate.net
Catalysis offers powerful tools to enhance the efficiency, selectivity, and scope of pyrimidine synthesis, often allowing for milder reaction conditions.
Transition metals, particularly palladium, copper, and ruthenium, are extensively used in modern organic synthesis. In the context of pyrimidines, these catalysts are often employed for cross-coupling reactions to functionalize a pre-formed pyrimidine ring or in cyclization and annulation reactions.
For instance, palladium-catalyzed Suzuki-Miyaura reactions have been used in a multi-step synthesis of 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine. google.com Copper(II)-catalyzed methods are effective for synthesizing various pyrimidines from substrates like propargyl alcohols and amidines. google.com The reaction proceeds through a sequence involving propargylation, cyclization, and oxidation. Ruthenium catalysts have been utilized for the C-H acylation of N-aryl-2-aminopyrimidines. google.com While these methods often target analogues or fused systems, they represent advanced strategies for diversifying the pyrimidine scaffold.
Table 2: Selected Transition Metal-Catalyzed Reactions in Pyrimidine Synthesis
| Catalyst System | Reaction Type | Substrates | Product Type | Reference |
| Pd(PPh3)4 / Na2CO3 | Suzuki-Miyaura Coupling | Halogenated pyrimidine, Boronic acid | Aryl-substituted pyrimidine | google.com |
| Cu(II) triflate | Cyclization/Oxidation | Propargyl alcohol, Amidine | 2,4-disubstituted pyrimidine | google.com |
| Ru(II) / Ag(I) | C-H Acylation | N-aryl-2-aminopyrimidine, Carboxylic acid | Acylated N-aryl-2-aminopyrimidine | google.com |
| Pd(OAc)2 / Mo(CO)6 | Annulation | N-phenylpyridin-2-amine, Norbornene | Fused phenanthridinone | google.com |
Both Lewis acids and bases play crucial roles in catalyzing the formation of the pyrimidine ring. Base catalysis is integral to the classical cyclocondensation reaction. Strong bases like sodium methoxide or potassium carbonate are used to deprotonate the guanidine and facilitate its nucleophilic attack on the 1,3-dicarbonyl component. google.comresearchgate.net A Chinese patent describes the synthesis of 2-aminopyrimidine (B69317) via the reaction of an "aldehyde oil" with guanidine nitrate (B79036) under pressure, catalyzed by sodium methoxide. google.comnih.gov
Lewis acid catalysis activates electrophilic partners in condensation reactions. A scalable industrial process for 4-aminopyrimidines has been developed using a Lewis acid-catalyzed condensation starting from acrylonitrile. Ytterbium triflate has been used as a Lewis acid catalyst in the synthesis of pyrimidine-derived α-amino acids from β-keto esters and benzamidine (B55565) hydrochloride. These catalysts function by coordinating to a carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the subsequent nucleophilic attack and cyclization steps.
Catalytic Methodologies in Pyrimidin-2-amine Synthesis
Mechanistic Investigations of this compound Synthetic Pathways
The primary synthetic route to 5-substituted 2-aminopyrimidines is the cyclocondensation reaction, and its mechanism is well-understood. The process begins with the base-catalyzed condensation of guanidine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular condensation where the second amino group of the guanidine moiety attacks the remaining carbonyl group, leading to a cyclic dihydropyrimidine intermediate. The final step is a dehydration reaction, which results in the formation of the stable aromatic pyrimidine ring. The regiochemistry, which determines the position of substituents, is dictated by the nature of the 1,3-dicarbonyl precursor.
In the case of transition metal-catalyzed reactions, the mechanisms are more complex and involve catalytic cycles. For example, in palladium-catalyzed cross-coupling reactions, the mechanism typically involves oxidative addition of the catalyst to a halopyrimidine, followed by transmetalation with an organometallic reagent (e.g., a boronic acid in Suzuki coupling), and finally, reductive elimination to yield the product and regenerate the active catalyst. google.com For cyclization reactions, the mechanism may involve C-H activation directed by the amino group, insertion of an alkyne or other coupling partner, and subsequent reductive elimination to form the new ring. google.com
Elucidation of Reaction Intermediates and Transition States
The formation of the pyrimidine ring is a step-wise process involving several key intermediates. The classic Pinner synthesis, for instance, which condenses amidines with β-dicarbonyl compounds, proceeds through a series of well-defined steps: initial protonation of the carbonyl group, nucleophilic attack by the amidine nitrogen, followed by cyclization and dehydration to form the aromatic pyrimidine ring. slideshare.net
For more complex pyrimidine analogues, the reaction pathways can involve different types of intermediates. Key mechanistic steps and intermediates identified in the synthesis of related pyrimidine systems include:
Michael Addition and Domino Reactions: The synthesis of certain pyrimidines occurs via a domino Michael addition/cyclocondensation reaction sequence. mdpi.com For example, the reaction between substituted thioureas or guanidines and acetylenecarboxylates is proposed to proceed through an initial Michael-type addition of the nucleophile to the activated alkyne, followed by intramolecular cyclization and tautomerization to yield the final pyrimidine product. mdpi.com
Knoevenagel Condensation Intermediates: In multicomponent reactions for synthesizing fused pyrimidines like pyrido[2,3-d]pyrimidines, the mechanism is believed to start with a Knoevenagel condensation between an active methylene (B1212753) compound and an aldehyde. This is followed by a Michael addition of an aminopyrimidine and subsequent intramolecular cyclization. acs.org
Aza-Michael Addition Cascade: The reaction of trifluorinated 2-bromoenones with amidines to form trifluoromethylated pyrimidines is suggested to proceed through an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade. organic-chemistry.org
Iminoenamine Intermediates: A novel strategy for pyrimidine diversification involves the conversion of a pyrimidine into an N-arylpyrimidinium salt. This salt can then be cleaved to form a three-carbon iminoenamine building block, which can be used in various subsequent heterocycle-forming reactions. nih.gov
Propargyl Cation Intermediates: In certain copper(II)-catalyzed tandem syntheses, the proposed mechanism involves the initial formation of a propargyl cation, which then triggers the nucleophilic attack by an amidine to complete the pyrimidine skeleton, followed by oxidation to achieve aromatization. mdpi.com
The transition states in these reactions represent the highest energy point along the reaction coordinate for each elementary step, such as the formation of the C-N bond during nucleophilic attack or the breaking of the C-O bond during dehydration. These states are transient and not directly observable but can be modeled using computational methods. ncert.nic.in
Computational Approaches to Reaction Mechanism Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the reaction mechanisms of pyrimidine synthesis. researchgate.net These theoretical studies provide valuable insights into the energetics of different reaction pathways, the structures of intermediates and transition states, and the factors controlling regioselectivity.
Key applications of computational methods in this area include:
Mapping Reaction Pathways: DFT calculations are used to model the entire reaction coordinate for pyrimidine formation. For instance, in the reaction of 1,3,5-triazines with ketones, computational studies have helped to elucidate a cascade of stepwise inverse electron-demand hetero-Diels-Alder reactions followed by retro-Diels-Alder reactions. mdpi.comorganic-chemistry.org
Determining Regiochemistry: In cyclocondensation reactions with unsymmetrical reagents, computational analysis can explain the observed regiochemistry. By calculating the HOMO/LUMO coefficients and charge densities of the reactants, researchers can predict the most likely sites for nucleophilic and electrophilic attack. The calculated stability energies of the possible intermediates can further corroborate the favored reaction pathway. nih.gov
Validating Intermediates: The feasibility of proposed reaction intermediates can be assessed by calculating their relative Gibbs free energies. researchgate.net For example, in the synthesis of pyrazolo[3,4-d]pyrimidines, DFT calculations have been used to determine the relative stability of different tautomers and conformers, providing a deeper understanding of the product distribution. researchgate.net
Transition State Searching: Specialized computational methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (using keywords like QST2 or QST3 in software like Gaussian) are employed to locate transition state structures. google.com Finding a single imaginary frequency in the vibrational analysis of a calculated structure helps confirm it as a true transition state on the potential energy surface. google.comresearchgate.net
These computational insights are crucial for optimizing reaction conditions, designing new synthetic routes, and understanding the fundamental principles that govern the formation of the pyrimidine ring. researchgate.net
Derivatization Strategies at the 5-(tert-Butyl) Position and Amine Moiety
Once the this compound core is synthesized, further structural diversity can be achieved through derivatization at either the pyrimidine ring or the exocyclic amino group.
Functionalization of the Pyrimidine Core
Direct functionalization of the pyrimidine ring itself, especially at an already substituted position, can be challenging. However, modifications can be envisioned either at the tert-butyl group or at other positions on the pyrimidine ring.
Functionalization of the tert-Butyl Group: The tert-butyl group is generally resistant to oxidation. google.com However, specific methods have been developed for its functionalization. A patented process describes the oxidation of tert-butyl groups on aromatic rings to the corresponding carboxylic acids using nitrogen dioxide (NO₂) gas at elevated temperatures. google.com More recently, a manganese-catalyzed method for the site-selective hydroxylation of sterically hindered primary C-H bonds, such as those in a tert-butyl group, has been reported, utilizing hydrogen peroxide as the oxidant. chemrxiv.org These methods offer a potential route to convert the 5-tert-butyl group into a 5-(2-hydroxy-2-methylpropyl) or a 5-carboxy group, opening avenues for further derivatization.
Functionalization of the Pyrimidine Ring: Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature and occurs preferentially at the C5 position if it is unsubstituted. wikipedia.org For a 5-substituted pyrimidine, direct electrophilic attack is less common. However, strategies like the deconstruction-reconstruction approach can be used to completely alter the heterocyclic core, effectively functionalizing the initial molecule in a profound way. nih.gov Another approach involves activating the pyrimidine ring, for example, with an N-oxide, to facilitate C-H functionalization reactions.
Modifications of the 2-Amino Group (e.g., N-Arylation)
The 2-amino group of this compound is a versatile handle for introducing a wide range of substituents, with N-arylation being a particularly important transformation in medicinal chemistry.
The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds. This palladium-catalyzed cross-coupling reaction is highly effective for the N-arylation of 2-aminopyrimidines and their analogues. nih.govwikipedia.org
Reaction Components: The reaction typically involves the 2-aminopyrimidine derivative, an aryl halide (or triflate), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., Xantphos, BINAP, or sterically hindered biarylphosphines), and a base (e.g., NaOtBu, K₃PO₄). nih.govwikipedia.org
Mechanism: The catalytic cycle is generally understood to proceed through several key steps wikipedia.org:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium amide complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is crucial and has evolved through several "generations" of catalysts, allowing for the coupling of a wide variety of amines and aryl halides under increasingly mild conditions. wikipedia.org This methodology provides a facile and general approach for the synthesis of N-aryl-5-(tert-butyl)pyrimidin-2-amines. nih.gov While palladium catalysis is dominant, copper-catalyzed N-arylation reactions, such as the Goldberg reaction, represent an alternative, though often harsher, method. mdpi.com
Advanced Spectroscopic and Computational Structural Elucidation of 5 Tert Butyl Pyrimidin 2 Amine
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopic methods are fundamental in determining the structural features of 5-(tert-Butyl)pyrimidin-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to construct a detailed molecular profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For this compound, ¹H and ¹³C NMR spectra are instrumental in confirming the connectivity of the tert-butyl group to the pyrimidine (B1678525) ring and the position of the amine group.
The ¹H NMR spectrum of a related compound, N-tert-butyl-2-methylpyrimidin-5-amine, shows characteristic signals for the tert-butyl protons and the pyrimidine ring protons. nih.gov Similarly, in this compound, the tert-butyl group would exhibit a singlet in the upfield region, typically around 1.3 ppm, due to the nine equivalent protons. The protons on the pyrimidine ring would appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns providing information about their relative positions.
The ¹³C NMR spectrum further corroborates the structure. For instance, in tert-butylamine, the quaternary carbon of the tert-butyl group and the methyl carbons show distinct resonances. chemicalbook.com In this compound, one would expect to see signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, in addition to the signals for the pyrimidine ring carbons. The chemical shifts of the pyrimidine carbons are influenced by the nitrogen atoms and the substituents, providing a unique fingerprint of the molecule.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~1.3 | singlet | -C(CH₃)₃ |
| ¹H | Aromatic region | doublet/singlet | Pyrimidine-H |
| ¹³C | ~30-40 | quartet | -C(C H₃)₃ |
| ¹³C | ~50-60 | singlet | -C (CH₃)₃ |
| ¹³C | Aromatic region | doublet/singlet | Pyrimidine-C |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) and Mass Spectrometry for Functional Group and Molecular Weight Analysis
IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the primary amine (NH₂) group is a key feature. Primary amines typically exhibit two N-H stretching bands in the region of 3200-3500 cm⁻¹. wpmucdn.com An N-H bending vibration is also expected near 1600 cm⁻¹. wpmucdn.com The spectrum would also show C-H stretching vibrations from the tert-butyl group and the pyrimidine ring around 2850-3100 cm⁻¹, and C-C and C-N stretching vibrations at lower frequencies. libretexts.orglibretexts.org
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₁₃N₃), the expected molecular ion peak [M]⁺ would be at m/z 151.11. The fragmentation pattern would likely involve the loss of a methyl group (CH₃) from the tert-butyl group, leading to a prominent peak at m/z 136.
Table 2: Key IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Stretching | 3200-3500 (two bands) |
| Primary Amine (N-H) | Bending | ~1600 |
| C-H (Alkyl) | Stretching | 2850-3000 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=N (Ring) | Stretching | ~1500-1600 |
| C-N | Stretching | ~1200-1350 |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
A hypothetical crystal structure of this compound would likely exhibit intermolecular hydrogen bonding between the amine group of one molecule and the nitrogen atoms of the pyrimidine ring of a neighboring molecule. These interactions play a crucial role in the packing of the molecules in the crystal lattice. The bond lengths and angles within the pyrimidine ring and the tert-butyl group would be determined with high precision, confirming the planarity of the pyrimidine ring and the tetrahedral geometry of the tert-butyl group. mdpi.commdpi.com
Quantum Chemical and Computational Chemistry Studies on this compound
Computational chemistry, particularly quantum chemical methods, offers a powerful approach to complement experimental data and to predict the structural and electronic properties of molecules.
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic and geometric structures of molecules. nih.gov DFT calculations can provide optimized molecular geometries, bond lengths, bond angles, and electronic properties such as molecular orbital energies. researchgate.netnih.govresearchgate.net For this compound, DFT calculations would be performed to obtain the most stable conformation of the molecule and to analyze its electronic structure. These calculations often employ basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. nih.gov
A significant application of DFT is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. nih.gov DFT calculations can predict ¹H and ¹³C NMR chemical shifts, as well as vibrational frequencies for IR and Raman spectroscopy. researchgate.net
For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, after appropriate scaling, can be correlated with the experimental spectra to confirm the assignment of each signal. mdpi.com Similarly, the vibrational frequencies calculated using DFT can be compared with the experimental IR spectrum. A good agreement between the calculated and experimental data provides strong evidence for the proposed molecular structure and the accuracy of the computational method. nih.gov The calculated HOMO-LUMO energy gap can also provide insights into the chemical reactivity and charge transfer within the molecule. nih.gov
Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors
The electronic and reactive properties of chemical compounds are fundamentally governed by the distribution and energy of their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding chemical reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govscirp.org
Density Functional Theory (DFT) calculations are a powerful tool for determining the energies of these orbitals and for deriving global reactivity descriptors. irjweb.com These descriptors quantify various aspects of a molecule's reactivity. While specific DFT studies for this compound are not extensively available in the literature, analysis of related pyrimidine derivatives provides valuable insights into the expected electronic properties.
For instance, DFT calculations on similar heterocyclic systems, such as N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, have been performed using the B3LYP/6-311++G(d,p) basis set. irjweb.com The calculated HOMO-LUMO energy gap for this molecule is 4.4871 eV, indicating significant chemical reactivity. irjweb.com For other derivatives, like quinoline, DFT studies show a HOMO-LUMO gap of approximately -4.83 eV. scirp.org
The energies of the HOMO and LUMO are used to calculate several key reactivity descriptors:
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ).
The following table presents representative theoretical data for a related pyrimidine derivative, illustrating the typical values obtained from such computational analyses.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.297 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.810 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.487 | Indicator of chemical reactivity and kinetic stability |
| Ionization Potential (I) | 6.297 | Energy required to remove an electron |
| Electron Affinity (A) | 1.810 | Energy released upon gaining an electron |
| Chemical Hardness (η) | 2.244 | Resistance to deformation of the electron cloud |
| Chemical Softness (S) | 0.223 | Measure of the polarizability |
| Electronegativity (χ) | 4.054 | Ability to attract electrons |
| Electrophilicity Index (ω) | 3.661 | Propensity to accept electrons |
Data derived from a DFT study on a related triazine derivative. irjweb.commalayajournal.org
These descriptors collectively suggest that pyrimidine derivatives are reactive molecules, capable of participating in various chemical reactions, which is consistent with their wide use as intermediates in the synthesis of more complex molecules. iucr.org The low HOMO-LUMO gap indicates that the eventual charge transfer interaction occurs within the molecule, highlighting its potential for high chemical reactivity and biological activity. nih.gov
Topological Analysis of Electron Density (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to define atomic basins, chemical bonds, and the nature of interatomic interactions. rsc.org This approach identifies critical points (CPs) in the electron density where the gradient is zero. The nature of these CPs (bond, ring, or cage) reveals the molecular structure and bonding framework.
For intermolecular interactions, the analysis of bond critical points (BCPs) is particularly insightful. Key parameters at the BCP, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), characterize the strength and nature of the bond. For hydrogen bonds, which are crucial in the crystal packing of aminopyrimidines, the following criteria are often applied:
Closed-shell interactions (like H-bonds): Low ρBCP values and positive Laplacian values (∇²ρBCP > 0).
Covalent bonds: High ρBCP values and negative Laplacian values (∇²ρBCP < 0).
Computational studies on pyrimidine-amino acid analogs have employed QTAIM to rationalize the observed supramolecular assemblies. rsc.org These analyses confirm the presence of various non-covalent interactions, including conventional and unconventional hydrogen bonds, which dictate the solid-state architecture. rsc.org For example, in the salt of furantetracarboxylic acid with 2-aminopyrimidine (B69317), QTAIM analysis was performed to calculate the strength and nature of the non-covalent interactions that form the crystal structure. rsc.org
The table below summarizes typical QTAIM parameters for hydrogen bonds found in the crystal structures of related pyrimidine compounds.
| Interaction | d(H···A) [Å] | ρBCP [a.u.] | ∇²ρBCP [a.u.] | Interaction Energy [kcal/mol] |
|---|---|---|---|---|
| N–H···O | 1.85 - 2.10 | 0.015 - 0.035 | 0.070 - 0.120 | -3.5 to -8.0 |
| N–H···N | 2.10 - 2.30 | 0.010 - 0.020 | 0.050 - 0.080 | -2.0 to -4.5 |
| C–H···O | 2.30 - 2.60 | 0.005 - 0.015 | 0.030 - 0.060 | -0.5 to -2.0 |
| C–H···N | 2.40 - 2.70 | 0.004 - 0.010 | 0.025 - 0.050 | -0.4 to -1.5 |
Representative data compiled from QTAIM analyses of pyrimidine derivatives. rsc.orgrsc.org
This type of analysis provides quantitative evidence for the hydrogen-bonding networks and other weak interactions that stabilize the crystal lattice of compounds like this compound.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, Electrostatic Potential Mapping)
The supramolecular architecture of crystalline solids is dictated by a complex interplay of intermolecular interactions. The study of these interactions is essential for understanding crystal packing and physical properties.
Hydrogen Bonding: In aminopyrimidine derivatives, hydrogen bonding is a dominant force in the crystal packing. The amino group (–NH₂) acts as a hydrogen-bond donor, while the pyrimidine ring's nitrogen atoms act as acceptors. This leads to the formation of robust supramolecular synthons, such as the R²₂(8) ring motif, which is commonly observed in structures containing 2-aminopyrimidine moieties. rsc.orgrsc.orgnih.gov In the crystal structure of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate, for example, the cation and anion are linked by two N—H⋯O hydrogen bonds, forming this characteristic motif. nih.gov These primary interactions are often supported by weaker C–H···O and C–H···N hydrogen bonds, creating extensive three-dimensional networks. iucr.orgnih.gov
Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful graphical tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov
The table below shows a typical breakdown of intermolecular contacts from a Hirshfeld surface analysis of a related aminopyrimidine salt.
| Contact Type | Contribution (%) |
|---|---|
| H···H | 44.2 |
| O···H / H···O | 20.9 |
| C···H / H···C | 19.6 |
| N···H / H···N | 8.1 |
| C···O / O···C | 3.0 |
| C···C | 2.9 |
| Other | 1.3 |
Data from the Hirshfeld surface analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate. nih.gov
Electrostatic Potential Mapping (MEP): The Molecular Electrostatic Potential (MEP) surface is another crucial tool for analyzing intermolecular interactions. It maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential. Negative regions (typically colored red) are associated with high electron density (e.g., lone pairs on nitrogen or oxygen atoms) and are susceptible to electrophilic attack. Positive regions (colored blue) are electron-deficient (e.g., hydrogen atoms of the amino group) and are sites for nucleophilic attack. The MEP surface provides a clear visual guide to the hydrogen-bonding capabilities of a molecule, complementing the information from Hirshfeld and QTAIM analyses. rsc.orgrsc.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a computational method to study the time-dependent behavior of molecular systems, offering insights into the dynamic nature of molecules and their interactions. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, revealing information about conformational changes, molecular flexibility, and the stability of intermolecular interactions. nih.gov
While MD simulations of the bulk solid or liquid phase of this compound are not readily found in the literature, this technique is extensively applied to study pyrimidine derivatives in biological contexts. nih.govnih.govresearchgate.net Pyrimidine-based molecules are common scaffolds for enzyme inhibitors, and MD simulations are crucial for understanding their binding mechanisms. nih.gov
In a typical study, a pyrimidine derivative is docked into the active site of a target protein. An MD simulation is then performed on the resulting protein-ligand complex. Key analyses performed during or after the simulation include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand within the binding site over the simulation time. A stable RMSD indicates that the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein and the ligand.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein, revealing which interactions are most persistent and crucial for binding.
Binding Free Energy Calculations: Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to estimate the binding affinity of the ligand to the protein, providing a quantitative measure of binding strength.
For example, MD simulations of pyrimidine-substituted imidazol-5-one analogs as HIV-1 reverse transcriptase inhibitors have been used to confirm the stability of the ligand-protein complex and to identify key H-bonding and hydrophobic interactions with amino acid residues like Lys101, Tyr188, and Trp229, which are critical for the inhibitory activity. nih.govresearchgate.net These computational studies provide a dynamic picture that complements the static view from X-ray crystallography and are invaluable in the rational design of new, more potent inhibitors based on the pyrimidine scaffold.
Biological and Pharmacological Research of 5 Tert Butyl Pyrimidin 2 Amine Derivatives
Medicinal Chemistry Applications and Scaffold Design
The 5-(tert-butyl)pyrimidin-2-amine core has served as a versatile scaffold in the design of targeted therapeutic agents. Its inherent properties, combined with the strategic introduction of various substituents, have allowed for the development of potent and selective inhibitors of key biological targets.
Pyrimidine (B1678525) Scaffolds as Privileged Structures in Drug Discovery
The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, widely recognized as a "privileged structure." This designation stems from its recurring presence in a multitude of biologically active compounds and FDA-approved drugs. nih.gov The pyrimidine scaffold's ability to interact with a diverse range of biological targets is attributed to its unique electronic properties and its capacity to form multiple hydrogen bonds. cardiff.ac.uknih.gov This inherent versatility makes it an attractive starting point for the design of novel therapeutic agents. nih.govcardiff.ac.uk The structural diversity and synthetic accessibility of pyrimidine derivatives further enhance their appeal to medicinal chemists. cardiff.ac.uk
Design Principles for this compound Analogues
The design of analogues based on the this compound scaffold is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies and bioisosteric replacements. A key consideration in the design of these analogues is the nature and position of substituents on the pyrimidine ring, which can significantly influence potency and selectivity. cardiff.ac.uk
For instance, in the development of 2,4,5-trisubstituted pyrimidine inhibitors, the steric and electronic properties of the substituent at the C-5 position have been shown to be critical for achieving selectivity for specific kinases. cardiff.ac.uk The introduction of a bulky tert-butyl group at the C-5 position can impart specific conformational constraints and hydrophobic interactions within the target protein's binding site. The strategic modification of other positions on the pyrimidine ring and the amine substituent allows for the fine-tuning of the molecule's pharmacological profile.
Exploration of Biological Activities
Derivatives of this compound have been the subject of extensive research to explore their potential biological activities. A significant portion of this research has focused on their anti-cancer properties, revealing their ability to interfere with key cellular processes that drive tumor growth and survival.
Anti-cancer Activity and Mechanisms of Action
A growing body of evidence highlights the potent anti-cancer activity of pyrimidine derivatives, including those derived from the this compound scaffold. These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.
Kinase Inhibition (e.g., CDK9, EGFR, VEGFR-2, HSP90, PLK1, TYK2)
A primary mechanism through which this compound derivatives exert their anti-cancer effects is through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
Cyclin-Dependent Kinase 9 (CDK9): Several studies have identified pyrimidine-based compounds as potent inhibitors of CDK9, a key regulator of transcriptional elongation. nih.govnih.gov Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells. acs.org For instance, a series of 2,4,5-trisubstituted pyrimidines have been designed as selective CDK9 inhibitors, with the substitution at the C-5 position playing a crucial role in achieving selectivity over other CDKs. cardiff.ac.uk One highly selective compound from this series, 12u , was found to inhibit CDK9 with an IC50 of 7 nM and demonstrated over 80-fold selectivity against CDK2. acs.orgacs.org
Epidermal Growth Factor Receptor (EGFR): The pyrimidine scaffold is a well-established core for the development of EGFR inhibitors. rsc.org A series of novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their EGFR inhibitory activity. One of the most potent compounds, 10b , exhibited an IC50 value of 8.29 nM against EGFR. rsc.org
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Pyrimidine derivatives have shown promise as VEGFR-2 inhibitors. nih.gov In one study, the replacement of a tert-butyl group with phenyl derivatives on a related scaffold led to a decrease in VEGFR-2 inhibitory activity, highlighting the importance of the tert-butyl moiety for potent inhibition. nih.gov A particularly potent 3-methylquinoxaline derivative, compound 15 , which features a tert-butyl group, demonstrated a VEGFR-2 IC50 of 3.2 nM. nih.gov
Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins. A novel class of tricyclic imidazo[4,5-c]pyridines, which share structural similarities with pyrimidines, has been developed as potent HSP90 inhibitors. Compound 8 from this series exhibited a Kd of 0.35 nM on Hsp90 and an IC50 of 30 nM in SKBr3 mammary carcinoma cells. nih.gov
Polo-like Kinase 1 (PLK1): PLK1 is a key regulator of mitosis, and its inhibition represents a promising anti-cancer strategy. While specific data for this compound derivatives as PLK1 inhibitors is limited, various heterocyclic compounds with pyrimidine-like cores have been investigated. nih.govresearchgate.net
Tyrosine Kinase 2 (TYK2): TYK2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways that can contribute to cancer development. The development of selective TYK2 inhibitors has been challenging due to the high homology among JAK family members. nih.govnih.gov However, novel compounds with a triazolo[1,5-a]pyrimidinone scaffold have been identified as potent and selective TYK2 inhibitors, with compounds A8 , A15 , A18 , and A19 showing IC50 values of 9.7 nM, 6.0 nM, 5.0 nM, and 10.3 nM, respectively. nih.gov
Interactive Data Table of Kinase Inhibition by Pyrimidine Derivatives
| Compound/Series | Target Kinase | IC50/Ki | Reference |
|---|---|---|---|
| 12u (2,4,5-trisubstituted pyrimidine) | CDK9 | 7 nM (IC50) | acs.orgacs.org |
| 10b (pyrimidine-5-carbonitrile) | EGFR | 8.29 nM (IC50) | rsc.org |
| 15 (3-methylquinoxaline derivative) | VEGFR-2 | 3.2 nM (IC50) | nih.gov |
| 8 (tricyclic imidazo[4,5-c]pyridine) | HSP90 | 0.35 nM (Kd) | nih.gov |
| A18 (triazolo[1,5-a]pyrimidinone) | TYK2 | 5.0 nM (IC50) | nih.gov |
Cell Cycle Modulation and Apoptosis Induction
In addition to direct kinase inhibition, this compound derivatives can exert their anti-cancer effects by modulating the cell cycle and inducing apoptosis, or programmed cell death. The deregulation of the cell cycle is a hallmark of cancer, and compounds that can arrest the cell cycle at specific checkpoints can prevent cancer cell proliferation.
Several studies have shown that pyrimidine derivatives can induce cell cycle arrest at various phases, including G1, S, and G2/M. For example, a novel pyrimidine-5-carbonitrile derivative, compound 10b , was found to arrest the cell cycle in HepG2 cells at the G2/M phase. rsc.org Similarly, other pyrimidine derivatives have been shown to induce G2/M arrest in bladder cancer cell lines. nih.gov
The induction of apoptosis is a key mechanism for eliminating cancer cells. Pyrimidine derivatives have been shown to trigger apoptosis through various pathways. For instance, the CDK9 inhibitor 12u reduces the expression of the anti-apoptotic protein Mcl-1, leading to the activation of the apoptotic cascade. acs.org Other pyrimidine derivatives have been shown to induce apoptosis in a dose-dependent manner in various cancer cell lines. nih.govmdpi.comnih.gov The ability of these compounds to induce both cell cycle arrest and apoptosis underscores their potential as multi-faceted anti-cancer agents.
In Silico Approaches in Biological Evaluation
The use of computational tools in the biological assessment of this compound derivatives allows researchers to build predictive models for their interactions with biological targets and their behavior within a biological system. These methods are crucial for prioritizing compounds for further experimental investigation.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is instrumental in understanding the binding mode of potential drug candidates and in elucidating the key intermolecular interactions that stabilize the ligand-receptor complex.
In the study of pyrimidine derivatives, molecular docking has been successfully employed to predict their binding affinities and interaction patterns with various protein targets. For instance, docking studies on pyrimidine and pyridine (B92270) derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) have revealed the importance of a hydrophobic moiety, a hydrogen bond donor, and a flat heteroaromatic ring for effective binding within the receptor's active site. The pyrimidine ring itself is often predicted to occupy the adenine (B156593) binding pocket of kinases, forming crucial hydrogen bonds with the hinge region.
While specific docking studies on this compound derivatives are not extensively detailed in the public literature, the general principles derived from related pyrimidine structures are applicable. The bulky tert-butyl group at the 5-position would be expected to occupy a hydrophobic pocket within the target protein, potentially enhancing binding affinity and selectivity. The 2-amino group is a key hydrogen bond donor, likely interacting with acceptor residues in the protein's active site.
A hypothetical molecular docking study of a this compound derivative into a kinase active site might reveal the interactions detailed in the table below.
Table 1: Hypothetical Molecular Docking Interactions of a this compound Derivative
| Interacting Residue (Protein) | Type of Interaction | Ligand Moiety Involved |
|---|---|---|
| Valine (hydrophobic pocket) | Hydrophobic Interaction | tert-Butyl group |
| Leucine (hydrophobic pocket) | Hydrophobic Interaction | tert-Butyl group |
| Alanine (hinge region) | Hydrogen Bond (Acceptor) | 2-amino group (Donor) |
| Glutamic Acid (catalytic loop) | Hydrogen Bond (Donor) | Pyrimidine N1/N3 (Acceptor) |
| Phenylalanine (gatekeeper residue) | π-π Stacking | Pyrimidine ring |
Molecular Dynamics Simulations for Binding Stability
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding.
For pyridine and thiophene-containing chalcones, which share structural similarities with pyrimidine derivatives, MD simulations have been used to confirm the stability of docked complexes. Simulations typically run for nanoseconds, and analyses of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) can indicate the stability of the ligand within the binding pocket. An RMSD value below 2 Å is generally considered indicative of a stable binding complex.
ADME and Pharmacokinetic Profiling Predictions
Beyond target interaction, the success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively describe its pharmacokinetic profile. In silico tools can predict these properties based on the chemical structure of a compound, helping to identify potential liabilities early in the discovery process.
Several studies on pyrimidine and pyridine derivatives have incorporated in silico ADME predictions. These predictions often involve the calculation of physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to predict drug-likeness and oral bioavailability.
For this compound derivatives, in silico ADME profiling would be essential. The presence of the tert-butyl group would increase the lipophilicity of the molecule, which could enhance its absorption but might also lead to higher metabolic turnover or off-target effects. Predictive models could estimate properties such as human intestinal absorption, blood-brain barrier penetration, and potential for inhibition or induction of cytochrome P450 enzymes.
Table 2: Predicted ADME Properties for a Hypothetical this compound Derivative
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | < 500 g/mol | Favorable for oral absorption |
| logP | 2.5 - 3.5 | Good balance of lipophilicity for permeability |
| Hydrogen Bond Donors | 1 | Compliance with Lipinski's rules |
| Hydrogen Bond Acceptors | 3 | Compliance with Lipinski's rules |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Penetration | Low to Medium | May limit central nervous system side effects |
| CYP2D6 Inhibition | Potential Inhibitor | Risk of drug-drug interactions |
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Pyridine |
| Pyrimidine |
Toxicological and Metabolic Considerations for Pyrimidin 2 Amine Derivatives
Toxicological Assessment Methodologies
To ensure the safety of novel chemical entities, a combination of computational and experimental methods is employed. These methodologies allow for the early identification of potential liabilities, guiding the design of safer and more effective compounds.
In silico toxicology utilizes computational models to predict the potential toxicity of chemicals based on their structure, saving time and resources compared to traditional testing methods. nih.gov These approaches, known as Quantitative Structure-Activity Relationships (QSAR), operate on the principle that similar chemical structures are likely to exhibit similar physical and toxicological properties. nih.gov
For pyrimidin-2-amine derivatives, in silico models can be used to generate alerts for a variety of toxicological endpoints. These predictive models are crucial for flagging compounds that may have undesirable properties long before they are synthesized and tested in a laboratory. nih.gov The goal is to correlate the molecular structure with potential toxicity, including mutagenicity and carcinogenicity. nih.gov Computational tools like TOPKAT and Lazar can predict a range of endpoints, such as rodent carcinogenicity and mutagenicity, by analyzing structural fragments of a molecule. nih.gov This allows for the proactive identification and management of potentially hazardous substances. nih.gov
Table 1: Examples of In Silico Toxicity Prediction Endpoints
| Toxicological Endpoint | Prediction Method | Relevance |
| Mutagenicity | QSAR, Structural Alerts | Predicts the potential of a compound to cause genetic mutations. |
| Carcinogenicity | QSAR, Structural Alerts | Assesses the likelihood of a compound causing cancer in rodents. nih.gov |
| Developmental Toxicity | QSAR | Evaluates the potential for adverse effects on a developing organism. nih.gov |
| Organ-level Toxicity | Structure-Activity (SA) | Identifies potential toxicity to specific organs. nih.gov |
These computational techniques are increasingly used in risk assessments to evaluate chemicals and support regulatory decisions. nih.gov
Following computational analysis, promising candidates undergo experimental safety profiling. This involves a combination of in vitro (cell-based) and in vivo (animal-based) studies to observe the compound's effects in a biological context.
In vitro assays are used for initial screening. For instance, various pyrimidine (B1678525) derivatives have been screened for their antimicrobial activity against different bacterial and fungal strains using methods like tube dilution. nih.gov Other studies have used in vitro assays to evaluate the antiproliferative activity of pyrimidine compounds against cancer cell lines, such as the human colorectal cancer cell line HCT116. nih.gov Furthermore, fluorometric assays can be employed to assess the potential of compounds to inhibit specific enzymes, a key aspect of drug-drug interactions. sigmaaldrich.com
Ex vivo studies, which use tissue from an organism in an external environment, have been used to evaluate the calcium channel blocking activity of pyrimidine derivatives. nih.govresearchgate.net Compounds showing promise in these initial tests may advance to in vivo studies. For example, selected pyrimidine derivatives have been administered intravenously to dogs to evaluate their hypotensive (blood pressure-lowering) activity. nih.govresearchgate.net These studies provide critical information on the compound's physiological effects within a living organism.
Metabolic Fate and Biotransformation Studies of Pyrimidin-2-amine Derivatives
Understanding the metabolic journey of a compound within the body is fundamental to its development as a drug. These studies investigate how the compound is absorbed, distributed, metabolized, and excreted (ADME). The pyrimidine scaffold is often utilized in drug design because it can enhance both the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.net
The primary enzymes responsible for the metabolism of many drugs and other foreign compounds (xenobiotics) are the Cytochrome P450 (CYP) superfamily. sigmaaldrich.comnih.gov These enzymes, located predominantly in the liver, are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to make compounds more water-soluble for excretion. nih.gov
The metabolism of pyrimidin-2-amine derivatives is expected to be heavily influenced by CYP enzymes. Alicyclic amines, a related structural class, are known to be metabolized by CYPs through pathways like N-dealkylation and ring oxidation. acs.org The five main CYP isoforms responsible for approximately 90% of drug metabolism are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov
A significant concern in drug development is the potential for a compound to inhibit CYP enzymes, which can lead to adverse drug-drug interactions. sigmaaldrich.comnih.gov When a CYP enzyme is inhibited, the metabolism of other drugs that are substrates for that enzyme can be slowed, leading to their accumulation and potential toxicity. nih.gov Structural motifs common in pharmaceuticals, such as arylamine and alkylamine groups, are known structural alerts for causing mechanism-based inactivation of P450 enzymes. researchgate.net Given that 5-(tert-Butyl)pyrimidin-2-amine contains an amine group, its potential to interact with and possibly inhibit CYP enzymes would be a key area of investigation. For example, compounds containing a pyridine (B92270) ring, which is structurally related to pyrimidine, have been shown to inhibit CYP enzymes. sigmaaldrich.com
Table 2: Major Human Cytochrome P450 Enzymes in Drug Metabolism
| CYP Isoform | Role in Drug Metabolism | Known Inhibiting Scaffolds |
| CYP3A4 | Metabolizes a majority of drugs; its large active site can accommodate multiple substrates. acs.orgnih.gov | Benzodioxolane, Piperizine, Pyridine. sigmaaldrich.com |
| CYP2D6 | Significant for the metabolism of various drugs, including certain 4-aminopiperidines. acs.org | - |
| CYP2C9 | One of the five key isoforms for xenobiotic metabolism. nih.gov | - |
| CYP2C19 | One of the five key isoforms for xenobiotic metabolism. nih.gov | - |
| CYP1A2 | Involved in metabolizing ~10% of drugs. nih.gov | Thiophene, Pyrrole, Pyridine, Pyrazine. sigmaaldrich.com |
Pharmacokinetics (PK) describes what the body does to a drug (ADME), while pharmacodynamics (PD) describes what the drug does to the body (its therapeutic and toxic effects). nih.gov Establishing a correlation between PK and PD is essential for designing effective dosage regimens. nih.gov
For pyrimidine derivatives, studies have aimed to link their structural features and concentration in the body to their biological effects. For example, novel Biginelli-derived pyrimidines were evaluated for their calcium channel blocking activity (ex vivo) and subsequent hypotensive effects (in vivo). nih.govresearchgate.net The results demonstrated a clear relationship between the presence of the pyrimidine core, decorated with specific substituents, and the observed cardiovascular activity. nih.govresearchgate.net This type of PK/PD correlation is vital for optimizing a drug candidate's profile, ensuring that it reaches its target in sufficient concentrations to be effective without causing undue toxicity. The adaptability of the pyrimidine scaffold makes it a valuable core structure in designing novel therapeutic agents with desirable PK/PD properties. researchgate.net
Future Research Directions and Unexplored Avenues for 5 Tert Butyl Pyrimidin 2 Amine
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of substituted pyrimidines often involves multi-step procedures. For instance, the creation of complex pyrimidine-based molecules like V600EBRAF inhibitors involves a three-step process that includes the synthesis of a core intermediate, preparation of a side chain, and subsequent coupling of the two fragments. Similarly, the Ugi reaction, a multi-component reaction, has been employed to rapidly generate libraries of dipeptide-like pyrimidine-related structures, highlighting a strategy for efficient, though complex, synthesis.
Future research should focus on developing more direct, efficient, and sustainable synthetic routes to 5-(tert-Butyl)pyrimidin-2-amine and its derivatives. This could involve:
Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H functionalization to directly introduce the tert-butyl group onto the pyrimidine (B1678525) ring, thereby reducing the number of synthetic steps, minimizing waste, and avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry offers advantages such as improved reaction control, enhanced safety for handling hazardous intermediates, and easier scalability, which are crucial for sustainable industrial production.
Green Solvents and Catalysts: Investigating the use of environmentally benign solvents (e.g., water, supercritical CO2, bio-based solvents) and reusable or biodegradable catalysts to minimize the environmental footprint of the synthesis.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, as has been demonstrated in the synthesis of other complex pyrimidine derivatives.
By focusing on these modern synthetic strategies, the accessibility of this compound can be greatly enhanced, paving the way for broader investigation and application.
Advanced Computational Design of Highly Selective Derivatives
Computational chemistry and structure-based drug design are powerful tools for optimizing lead compounds. Research on 2,4,5-trisubstituted pyrimidine inhibitors of cyclin-dependent kinase 9 (CDK9) has demonstrated the successful application of these techniques. By comparing the active sites of CDK9 and the closely related CDK2, researchers were able to rationally design inhibitors with improved selectivity. The study highlighted that both the steric and electronic properties of the substituent at the C-5 position of the pyrimidine ring are critical for determining potency and selectivity.
Future computational studies on this compound should aim to:
Elucidate Structure-Activity Relationships (SAR): Systematically model the effects of modifying the 2-amino group and other positions on the pyrimidine ring to build a comprehensive SAR profile. The bulky tert-butyl group at the C-5 position is a key feature that can be exploited to achieve selectivity against specific biological targets.
Virtual Screening: Use the this compound scaffold for virtual screening campaigns against libraries of biological targets to identify novel protein-ligand interactions and potential therapeutic applications.
Predictive Modeling: Employ molecular dynamics simulations and quantum mechanics calculations to predict the binding affinities, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential metabolic pathways of newly designed derivatives.
A summary of SAR findings from related pyrimidine inhibitors illustrates how substituent modifications can impact biological activity.
| Position of Substitution | Substituent Type | Effect on Activity/Selectivity | Rationale/Observation | Citation |
| Pyrimidine C-5 | Methyl | Optimal for CDK9 selectivity over CDK2 | Induces a twist between pyrimidine and adjacent rings, exploiting non-conserved regions in the kinase active site. | |
| Pyrimidine C-5 | Trifluoromethyl | Decreased potency and selectivity (vs. methyl) | The strong electron-withdrawing nature altered the binding profile despite the group's metabolic stability. | |
| Pyrimidine C-5 | Chloro, Bromo | Different selectivity profiles | Attributed to differing electronic properties, as the sizes are similar to a methyl group. | |
| Thiazolo[5,4-d]pyrimidine C-5 | Furyl Ring | High affinity for hA2A Adenosine (B11128) Receptor | The oxygen atom of the furyl ring forms a polar interaction with the Asn253 residue in the receptor. |
This type of data-driven design can significantly accelerate the development of potent and highly selective drug candidates based on the this compound core.
Expansion into New Therapeutic Areas and Biological Targets
The pyrimidine heterocycle is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates for a vast array of diseases. Derivatives have shown efficacy as anticancer agents (targeting kinases like FAK and BRAF), microtubule targeting agents, antivirals, and antibacterials. This versatility suggests that this compound derivatives could be effective in multiple therapeutic domains beyond their current scope.
Unexplored therapeutic avenues include:
Neurodegenerative Diseases: Some complex pyrido[2,3-d]pyrimidine (B1209978) derivatives are being investigated for potential neuroprotective effects, making this an interesting area for exploration. Furthermore, the role of adenosine receptors in conditions like Parkinson's disease opens the door for pyrimidine-based antagonists. The unique lipophilicity imparted by the tert-butyl group could potentially aid in crossing the blood-brain barrier.
Infectious Diseases: With the rise of antimicrobial resistance, there is a constant need for new antibacterial and antiviral agents. Pyrimidine derivatives have been developed as SARS-CoV 3CL protease inhibitors and as inhibitors of bacterial DNA gyrase. The this compound scaffold could be a valuable starting point for developing novel anti-infectives.
Inflammatory and Autoimmune Disorders: Kinases play a crucial role in immune cell
Q & A
Q. What are the common synthetic routes for preparing 5-(tert-Butyl)pyrimidin-2-amine, and what experimental parameters are critical for success?
The synthesis of this compound typically involves coupling reactions. A widely used method is the Sonogashira coupling , where 2-amino-5-iodopyrimidine reacts with alkynes (e.g., tert-butylacetylene) in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper co-catalyst, and a base (e.g., K₂CO₃) under reflux in THF . Key parameters include:
- Catalyst loading : 5 mol% PdCl₂(PPh₃)₂.
- Reaction time : Monitored via TLC until completion (~12–24 hours).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent).
Alternative routes may include Suzuki coupling with tert-butyl boronic acid derivatives, though steric hindrance from the tert-butyl group may require optimized conditions (e.g., higher temperatures or microwave-assisted synthesis) .
Q. How can researchers characterize this compound to confirm its structure and purity?
Core characterization techniques :
- NMR spectroscopy :
- ¹H NMR (CDCl₃): Look for pyrimidine protons (δ 8.3–8.5 ppm) and tert-butyl protons (δ 1.3–1.5 ppm).
- ¹³C NMR : Confirm tert-butyl carbons (δ 28–32 ppm) and pyrimidine carbons (δ 160–165 ppm) .
- HRMS : Validate molecular formula (e.g., C₈H₁₄N₃, [M+H]⁺ = 152.1189) .
- IR spectroscopy : Detect NH₂ stretching (~3320 cm⁻¹) and pyrimidine ring vibrations (~1595 cm⁻¹) .
Q. Advanced purity assessment :
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological activity, and what methodologies are used?
Functionalization strategies :
Q. Biological testing :
Q. How do researchers resolve contradictions in spectroscopic data for this compound derivatives?
Case example : Discrepancies in ¹³C NMR chemical shifts for tert-butyl groups across studies may arise from solvent polarity or crystallinity. Resolution steps :
Standardize conditions : Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and report temperature.
Cross-validate : Compare with computational predictions (e.g., DFT calculations via Gaussian).
Re-synthesize : Confirm reproducibility under identical conditions .
Q. What strategies optimize the stability of this compound in long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
